molecular formula C6H10N2O3 B061751 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- CAS No. 193528-08-4

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-

Cat. No. B061751
M. Wt: 158.16 g/mol
InChI Key: IFBMDCWDQNXMLW-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific manner. In

Mechanism Of Action

The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its ability to bind to specific proteins in biological systems. This binding interaction can lead to changes in the function of these proteins, allowing researchers to study their role in biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- are still being studied. However, it has been shown to have an effect on the activity of certain proteins in biological systems. This compound may also have potential therapeutic applications, although further research is needed to explore this possibility.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- in lab experiments is its ability to interact with specific proteins in a controlled manner. This allows researchers to study the function of these proteins in more detail. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, researchers may continue to explore its use as a tool for studying the function of specific proteins in biological systems. Finally, further research is needed to explore the potential advantages and limitations of this compound in lab experiments.

Synthesis Methods

The synthesis method for 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves the reaction of 2,3,4,5-tetrahydro-4-hydroxy-3-oxo-1H-pyridazine-5-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white solid with a melting point of 108-110°C.

Scientific Research Applications

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has several potential applications in scientific research. One area of interest is its use as a tool for studying the function of specific proteins in biological systems. This compound has been shown to interact with certain proteins in a specific manner, allowing researchers to study their function in more detail.

properties

CAS RN

193528-08-4

Product Name

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1

InChI Key

IFBMDCWDQNXMLW-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CC=NN1)O

SMILES

COC(=O)C1C(CC=NN1)O

Canonical SMILES

COC(=O)C1C(CC=NN1)O

synonyms

3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.